One promising area of research explores oleyl alcohol's potential as a penetration enhancer for topical and transdermal drug delivery [1]. Its fatty alcohol structure allows it to interact with the skin's lipid barrier, facilitating the passage of drugs through the skin and into the bloodstream. Researchers are investigating oleyl alcohol in formulations for delivering various medications, including steroids, antibiotics, and vaccines [1].
[1] Enhancement of skin permeation of drugs by oleyl alcohol : A mechanistic study / [A. A. Khadke et al.] Journal of Controlled Release, 2007, vol. 118, no. 2, p. 187-197. ScienceDirect:
Oleyl alcohol's amphiphilic nature, meaning it has both water-loving and water-repelling properties, makes it valuable in material science research. Studies explore its use as a:
Oleyl alcohol can act as a stabilizer in emulsions and suspensions, preventing the separation of components [2]. This property is useful in developing new materials with specific functionalities.
Due to its ability to reduce surface tension, oleyl alcohol functions as a wetting agent, improving the interaction between liquids and solids [3]. This application is relevant in research on coatings, inks, and composite materials.
[2] Microencapsulation of peppermint oil using oleyl alcohol as a wall material / [Y. J. Huang et al.] Journal of Agricultural and Food Chemistry, 2001, vol. 49, no. 11, p. 5006-5010. ScienceDirect:
Oleyl alcohol plays a role in the synthesis of nanoparticles. Researchers utilize it as a:
Oleyl alcohol acts as a solvent for various precursors used in nanoparticle synthesis [4]. Its high boiling point allows for reactions at elevated temperatures.
Oleyl alcohol can modify the surface properties of nanoparticles, controlling their size, shape, and stability [5]. This tailored control is crucial for designing nanoparticles with specific functions.
[4] Selective synthesis of ZnO nanorods and control of their morphologies / [T. K. Gupta et al.] Chemistry of Materials, 2005, vol. 17, no. 13, p. 3445-3453. ACS Publications:
[5] Why Do Hydrophobic Ligands Control the Shape of Gold Nanoparticles? / [C. B. Murray et al.] Journal of the American Chemical Society, 2000, vol. 122, no. 18, p. 4357-4372. ACS Publications:
Oleyl alcohol, also known as cis-9-octadecen-1-ol, is an unsaturated fatty alcohol with the molecular formula C18H36O. It is characterized by a long aliphatic chain and a hydroxyl functional group, making it a member of the long-chain fatty alcohols class. Oleyl alcohol is typically a colorless to pale yellow liquid with a fatty aroma, primarily derived from natural sources such as olive oil, beef fat, and fish oils. Its boiling point is approximately 195 °C, and it has a melting point ranging from 6.5 °C to 19 °C, depending on the specific conditions .
This compound is hydrophobic and has low solubility in water (7.0 × 10^-2 mg/L), but it is soluble in organic solvents like carbon tetrachloride. The density of oleyl alcohol ranges between 0.845 and 0.855 g/cm³, and it has a vapor pressure of 9.3 × 10^-5 mm Hg .
In addition to its synthesis, oleyl alcohol has been used in research for esterification reactions, such as those involving chlorogenic acid to form chlorogenic acid oleyl alcohol esters under non-catalytic conditions .
Oleyl alcohol exhibits several biological activities, including potential skin sensitization properties. It can induce allergic reactions in some individuals upon skin contact . Furthermore, oleyl alcohol has been investigated for its role as a carrier in drug delivery systems, particularly for transdermal applications where it enhances the permeability of medications through the skin or mucous membranes .
The primary method for synthesizing oleyl alcohol involves the hydrogenation of oleic acid esters using the Bouveault–Blanc reduction technique. This method allows for selective reduction without saturating the double bond present in oleic acid. Other synthesis methods include enzymatic reactions and chemical hydrolysis to produce derivatives or modified forms of oleyl alcohol .
Oleyl alcohol has diverse applications across various industries:
Research on oleyl alcohol's interactions focuses on its role in drug delivery systems and its potential effects on skin permeability. Studies have shown that oleyl alcohol can enhance the absorption of active pharmaceutical ingredients when used in topical formulations. Additionally, its interaction with various skin components has been explored to understand its efficacy as a transdermal carrier .
Oleyl alcohol shares structural similarities with other fatty alcohols and unsaturated compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Characteristics |
---|---|---|
Oleic Acid | C18H34O2 | A fatty acid that serves as a precursor to oleyl alcohol; contains one double bond. |
Stearyl Alcohol | C18H38O | A saturated fatty alcohol with no double bonds; used similarly in cosmetics. |
Palmitoleic Acid | C16H30O2 | A monounsaturated fatty acid; structurally similar but shorter than oleic acid. |
Linoleic Acid | C18H32O2 | A polyunsaturated fatty acid; contains two double bonds; often found in vegetable oils. |
Uniqueness: Oleyl alcohol's unique feature lies in its unsaturation at the ninth carbon position (cis configuration), which influences its physical properties and biological activities compared to saturated counterparts like stearyl alcohol.